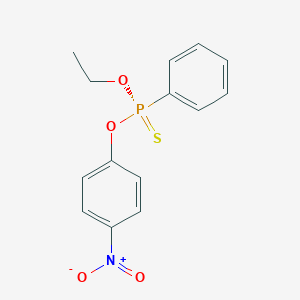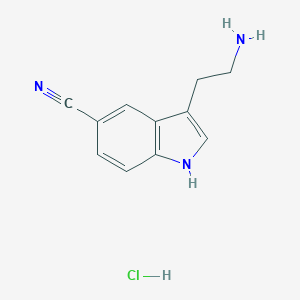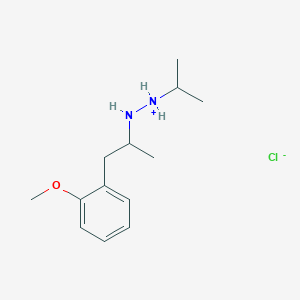
Bis(triphenylphosphine)copper(I) nitrate
描述
Bis(triphenylphosphine)copper(I) nitrate is an organometallic compound with the molecular formula C36H30CuNO3P2. It is a white powder that is used in various chemical applications, particularly as a reagent and catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)copper(I) nitrate can be synthesized by reacting copper(I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve copper(I) nitrate in a suitable solvent such as acetonitrile.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with a solvent like diethyl ether to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents .
化学反应分析
Types of Reactions: Bis(triphenylphosphine)copper(I) nitrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(0) species.
Substitution: It can participate in ligand exchange reactions where the triphenylphosphine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under mild conditions
Major Products:
Oxidation: Copper(II) nitrate complexes.
Reduction: Copper(0) nanoparticles or clusters.
Substitution: New copper(I) complexes with different ligands
科学研究应用
Bis(triphenylphosphine)copper(I) nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological systems as a copper source.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and materials, such as in the synthesis of pharmaceuticals and electronic components
作用机制
The mechanism of action of bis(triphenylphosphine)copper(I) nitrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper(I) center can undergo oxidation to copper(II) or reduction to copper(0), facilitating various catalytic processes. The triphenylphosphine ligands stabilize the copper center and influence its reactivity .
相似化合物的比较
- Bis(triphenylphosphine)copper(I) chloride
- Bis(triphenylphosphine)copper(I) bromide
- Bis(triphenylphosphine)copper(I) iodide
Comparison: Bis(triphenylphosphine)copper(I) nitrate is unique due to the presence of the nitrate anion, which imparts different reactivity compared to its halide counterparts. The nitrate anion can participate in additional redox and substitution reactions, making this compound a versatile reagent in organic synthesis .
属性
IUPAC Name |
copper(1+);triphenylphosphane;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNAQZVCFXFYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30CuNO3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558957 | |
| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23751-62-4, 106678-35-7 | |
| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triphenylphosphine)copper(I) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)copper(I) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination geometry around the copper(I) center in Bis(triphenylphosphine)copper(I) nitrate complexes?
A1: Studies using X-ray diffraction reveal that the copper(I) atom in this compound typically adopts a distorted tetrahedral geometry. This geometry arises from the copper(I) center coordinating with two phosphorus atoms from the triphenylphosphine ligands and two oxygen atoms, often from nitrate ions or other coordinating ligands present in the complex. [, , ]
Q2: How does the presence of different ligands, like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine, affect the structure of this compound complexes?
A2: Introducing bidentate ligands like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine can significantly alter the coordination environment of the copper(I) center. These bidentate ligands preferentially chelate to the copper(I) ion, occupying two coordination sites. This chelation can lead to variations in the distortion of the tetrahedral geometry around the copper(I) center and influence the overall stability and reactivity of the complex. [, ]
Q3: What catalytic applications have been reported for this compound?
A3: this compound has shown promising catalytic activity in organic synthesis. One notable application is its use as a catalyst in Cu-catalyzed [, ] azide-alkyne dipolar cycloaddition (CuAAC) reactions. In these reactions, the complex facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes. Notably, this copper(I) complex demonstrates selectivity by preventing unwanted copper insertion into porphyrin macrocycles during the CuAAC reaction. []
Q4: Are there any alternative copper(I) catalysts for CuAAC reactions involving porphyrins?
A4: Yes, research has shown that Cp*RuCl(COD) can be employed as an alternative catalyst to promote the formation of 1,5-disubstituted 1,2,3-triazole cycloadducts in CuAAC reactions, offering regioselectivity different from that achieved with this compound. []
Q5: Beyond CuAAC reactions, are there other synthetic applications for this compound?
A5: Yes, this compound has been utilized in the synthesis of 2-substituted biaryls via a Cu/Pd-catalyzed decarboxylative cross-coupling reaction. In this reaction, the complex, alongside palladium acetylacetonate, catalyzes the coupling of 2-substituted potassium benzoates with aryl halides, providing a valuable route to access diverse biaryl compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one](/img/structure/B11618.png)
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)









